2-Amino-1-(3-methoxypropyl)-1H-benzimidazole-5-carboxamide
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Overview
Description
2-Amino-1-(3-methoxypropyl)-1H-benzimidazole-5-carboxamide is a chemical compound that belongs to the benzimidazole class of compounds Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-methoxypropyl)-1H-benzimidazole-5-carboxamide typically involves the reaction of 2-nitroaniline with 3-methoxypropylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as iron powder or tin chloride to convert the nitro group to an amino group. The intermediate product is then cyclized to form the benzimidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-methoxypropyl)-1H-benzimidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
2-Amino-1-(3-methoxypropyl)-1H-benzimidazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-methoxypropyl)-1H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 2-Amino-1,3,4-oxadiazole derivatives
- Isonicotinamide derived compounds
Uniqueness
2-Amino-1-(3-methoxypropyl)-1H-benzimidazole-5-carboxamide is unique due to its specific structural features, such as the presence of the methoxypropyl group and the benzimidazole core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
590374-69-9 |
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Molecular Formula |
C12H16N4O2 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-amino-1-(3-methoxypropyl)benzimidazole-5-carboxamide |
InChI |
InChI=1S/C12H16N4O2/c1-18-6-2-5-16-10-4-3-8(11(13)17)7-9(10)15-12(16)14/h3-4,7H,2,5-6H2,1H3,(H2,13,17)(H2,14,15) |
InChI Key |
KIFFLQRQNJKDAE-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C2=C(C=C(C=C2)C(=O)N)N=C1N |
Origin of Product |
United States |
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